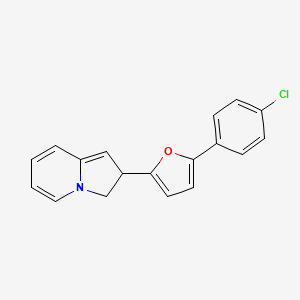

2-(5-(4-Chlorophenyl)furan-2-yl)-2,3-dihydroindolizine

Description

Properties

CAS No. |

62530-39-6 |

|---|---|

Molecular Formula |

C18H14ClNO |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

2-[5-(4-chlorophenyl)furan-2-yl]-2,3-dihydroindolizine |

InChI |

InChI=1S/C18H14ClNO/c19-15-6-4-13(5-7-15)17-8-9-18(21-17)14-11-16-3-1-2-10-20(16)12-14/h1-11,14H,12H2 |

InChI Key |

RANSTFFSLAPFSS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=C2N1C=CC=C2)C3=CC=C(O3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Chlorophenyl)furan-2-yl)-2,3-dihydroindolizine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Chlorophenyl)furan-2-yl)-2,3-dihydroindolizine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-(5-(4-Chlorophenyl)furan-2-yl)-2,3-dihydroindolizine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It may be explored for its pharmacological properties, including antiviral and anticancer activities.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-(4-Chlorophenyl)furan-2-yl)-2,3-dihydroindolizine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may bind to enzymes or receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazolyl Hydrazone Derivatives ()

Compounds such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole and its derivatives share the 4-chlorophenyl-furan subunit. Key findings include:

- Antifungal Activity : MIC (Minimum Inhibitory Concentration) values of 250 µg/mL against Candida utilis, significantly less potent than fluconazole (MIC = 2 µg/mL) .

- Anticancer Activity: The derivative 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole showed selective cytotoxicity against MCF-7 breast cancer cells (IC50 = 125 µg/mL) with low toxicity toward NIH/3T3 normal cells (IC50 > 500 µg/mL) .

Thiazolidinone Derivatives ()

(S,Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid features a thiazolidinone ring instead of dihydroindolizine. Key properties:

- Molecular Weight : 435.04 g/mol.

- Spectroscopic Data : IR peaks at 2955 cm⁻¹ (OH) and 1713 cm⁻¹ (C=O) .

- The thiazolidinone ring may enhance metabolic stability compared to the dihydroindolizine scaffold.

Triazole-Thiol Derivatives ()

Compounds like 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol incorporate a triazole-thiol group.

Table 1: Antifungal and Anticancer Profiles of Selected Analogues

Key Observations:

- Antifungal Activity : Thiazolyl hydrazones with 4-chlorophenyl-furan moieties are less potent than fluconazole but may serve as leads for structural optimization .

- Anticancer Selectivity: The presence of the 4-chlorophenyl group correlates with selective cytotoxicity, sparing normal cells at high concentrations .

Methodological Considerations

- Antifungal Testing : Follows CLSI M27-A3 standards, ensuring reproducibility .

- Cytotoxicity Assays : Utilized the Mosmann colorimetric method (1983), which measures cell viability via mitochondrial activity .

Structural Insights

- Dihydroindolizine vs. Thiazole/Thiazolidinone: The dihydroindolizine core may offer improved solubility compared to thiazole derivatives, but this requires experimental validation.

- Role of Substituents : Nitro groups (e.g., 4-chloro-2-nitrophenyl in ) enhance antifungal activity but may increase toxicity, whereas methoxy or fluorine substituents modulate lipophilicity .

Biological Activity

2-(5-(4-Chlorophenyl)furan-2-yl)-2,3-dihydroindolizine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fused bicyclic system that combines indolizine and furan functionalities, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological applications, synthesis, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is CHClN, with a molecular weight of 295.763 g/mol. The compound features a furan ring substituted with a 4-chlorophenyl group and an indolizine moiety, which enhances its stability and reactivity .

Biological Activities

Research indicates that compounds containing indolizine structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that indolizines can possess antibacterial and antifungal properties.

- Anticancer Properties : Some derivatives of indolizine have demonstrated cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Indolizines may also exhibit anti-inflammatory activity by modulating inflammatory pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways. Common methodologies include:

- Condensation Reactions : Combining furan derivatives with chlorophenyl compounds.

- Cyclization Reactions : Forming the indolizine structure through cyclization techniques.

The choice of synthetic route can affect the yield and purity of the final product .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound against human breast cancer cells (MCF-7). Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Properties

Another research project evaluated the antimicrobial activity of this compound against several bacterial strains. The results revealed significant inhibition zones, indicating strong antibacterial effects, particularly against Gram-positive bacteria.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets such as enzymes and receptors. Techniques used include:

- Molecular Docking : To predict binding interactions with target proteins.

- In Vitro Assays : To assess the biological activity and mechanism of action.

These studies are crucial for understanding the therapeutic potential and mechanism of action of the compound .

Comparative Analysis

The following table summarizes some related compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-Chlorophenyl)-2-furaldehyde | CHClO | Simple furan derivative with potential use in organic synthesis |

| (E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | CHClO | Contains both furan and phenyl groups; useful in medicinal chemistry |

| 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid | CHClO | Incorporates an acrylic acid moiety; relevant in polymer chemistry |

Q & A

Q. What are the primary synthetic routes for 2-(5-(4-Chlorophenyl)furan-2-yl)-2,3-dihydroindolizine, and how can structural purity be ensured?

Synthesis typically involves multi-step heterocyclic reactions, such as cyclocondensation of substituted furans with indolizine precursors. For example, analogous compounds (e.g., triazolo-isoquinolines) are synthesized via [3+2] cycloaddition or Suzuki-Miyaura coupling for aryl-furan integration . Structural purity is confirmed using single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths (mean C–C = 0.004 Å) and torsion angles, complemented by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- SC-XRD : Provides absolute configuration and packing interactions (e.g., R factor ≤ 0.053, data-to-parameter ratio > 13.3) .

- NMR : ¹H NMR identifies proton environments (e.g., dihydroindolizine protons at δ 3.5–4.5 ppm), while ¹³C NMR confirms aryl and furan substituents.

- HPLC-MS : Validates molecular weight and detects impurities (<1%) .

Q. What preliminary pharmacological screening approaches are recommended for this compound?

In vitro assays include:

- Antimicrobial activity : Broth microdilution (MIC values against Gram-positive/negative bacteria and fungi), comparing efficacy to standards like ampicillin .

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to assess IC₅₀ values.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Contradictions often arise from assay variability (e.g., bacterial strain differences) or impurities. Mitigation strategies:

Q. What computational tools are effective for studying structure-activity relationships (SAR)?

- Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., bacterial DNA gyrase).

- QSAR modeling : Train models on substituent descriptors (e.g., Hammett σ values for chlorophenyl groups) to predict activity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with reactivity .

Q. How can synthetic yields be optimized without compromising stereochemical integrity?

Q. What strategies address stability issues in aqueous or oxidative conditions?

- Forced degradation : Expose the compound to UV light, H₂O₂, or acidic/basic buffers, then monitor degradation via HPLC.

- Lyophilization : Stabilize as a lyophilized powder with cryoprotectants (e.g., trehalose).

- Co-crystallization : Engineer salts or co-crystals (e.g., with succinic acid) to enhance shelf life .

Q. How can enantiomeric purity be achieved and validated?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:IPA eluents.

- Circular dichroism (CD) : Compare experimental CD spectra with DFT-predicted curves.

- SC-XRD : Resolve absolute configuration via Flack parameter analysis .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Q. How can target engagement be confirmed in cellular systems?

- Chemical proteomics : Employ affinity chromatography with biotinylated probes to pull down binding proteins.

- CRISPR-Cas9 knockouts : Validate target dependency by comparing activity in WT vs. gene-edited cells.

- Thermal shift assay (TSA) : Monitor protein melting temperature shifts upon compound binding .

Key Data from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.